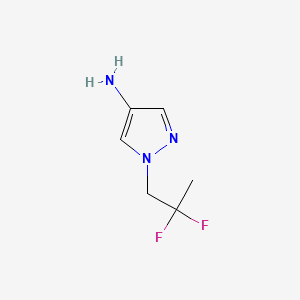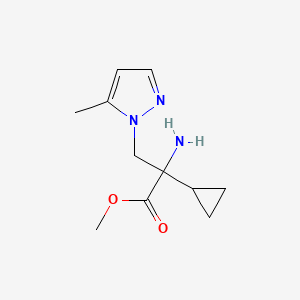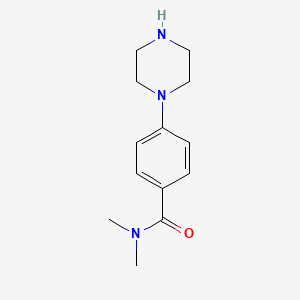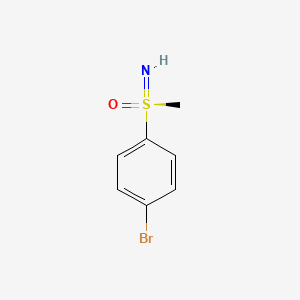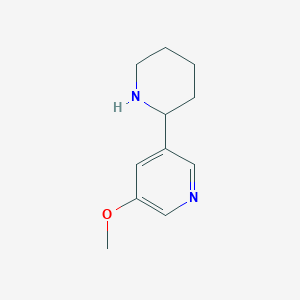![molecular formula C8H12ClNS B13534829 4-[(Methylsulfanyl)methyl]anilinehydrochloride](/img/structure/B13534829.png)
4-[(Methylsulfanyl)methyl]anilinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methylsulfanyl)methyl]anilinehydrochloride is a chemical compound with the molecular formula C8H12ClNS and a molecular weight of 189.7056 g/mol It is an organic compound that contains a methylsulfanyl group attached to a benzene ring, which is further substituted with an aniline group and a hydrochloride group
準備方法
The synthesis of 4-[(Methylsulfanyl)methyl]anilinehydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 4-[(Methylsulfanyl)methyl]aniline with hydrochloric acid to form the hydrochloride salt. The reaction conditions typically include the use of a solvent such as ethanol or water, and the reaction is carried out at room temperature or under reflux conditions .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
4-[(Methylsulfanyl)methyl]anilinehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone derivative. Common oxidizing agents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents such as iron powder, tin(II) chloride, or catalytic hydrogenation.
Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nitration of the aniline group can produce nitroaniline derivatives .
科学的研究の応用
4-[(Methylsulfanyl)methyl]anilinehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine: In medicinal chemistry, this compound is explored as a lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be optimized for specific therapeutic applications.
Industry: The compound is used in the production of specialty chemicals, including agrochemicals, polymers, and coatings.
作用機序
The mechanism of action of 4-[(Methylsulfanyl)methyl]anilinehydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
類似化合物との比較
4-[(Methylsulfanyl)methyl]anilinehydrochloride can be compared with other similar compounds, such as:
4-Methylsulfonylaniline: This compound has a similar structure but contains a sulfonyl group instead of a methylsulfanyl group. It is used in the synthesis of dyes and pharmaceuticals.
4-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-ylmethamine hydrochloride: This compound contains a triazole ring and is used in scientific research for its potential biological activities.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which allow for diverse chemical modifications and applications in various fields.
特性
分子式 |
C8H12ClNS |
|---|---|
分子量 |
189.71 g/mol |
IUPAC名 |
4-(methylsulfanylmethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H11NS.ClH/c1-10-6-7-2-4-8(9)5-3-7;/h2-5H,6,9H2,1H3;1H |
InChIキー |
CBPSEOFTNGHHFP-UHFFFAOYSA-N |
正規SMILES |
CSCC1=CC=C(C=C1)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



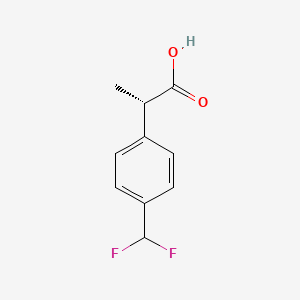
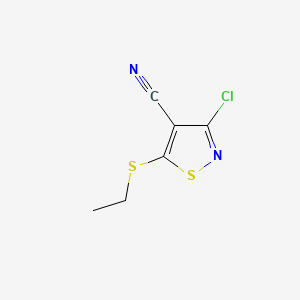
![N-[2-methanesulfonyl-1-(4-methylphenyl)propyl]prop-2-enamide](/img/structure/B13534757.png)
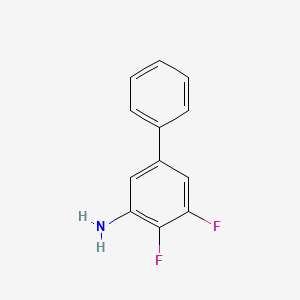
![4,4,5,5-Tetramethyl-2-[5-(propan-2-yl)-1-benzothiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B13534766.png)

